molecular formula C7H5ClN2O B13690072 3-Amino-7-chlorobenzisoxazole

3-Amino-7-chlorobenzisoxazole

Cat. No.: B13690072
M. Wt: 168.58 g/mol
InChI Key: AMJZWERXISLURQ-UHFFFAOYSA-N
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Description

3-Amino-7-chlorobenzisoxazole (CAS No. 1016644-38-4) is a heterocyclic organic compound characterized by a benzisoxazole core substituted with an amino group at position 3 and a chlorine atom at position 5. The chlorine substituent enhances lipophilicity and metabolic stability, while the amino group may contribute to hydrogen bonding interactions, influencing biological activity .

Properties

IUPAC Name

7-chloro-2,1-benzoxazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c8-5-3-1-2-4-6(5)10-11-7(4)9/h1-3H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMJZWERXISLURQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(ON=C2C(=C1)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-7-chlorobenzisoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloronitrobenzene with hydroxylamine to form 2-chloro-3-nitrobenzisoxazole, which is then reduced to 3-amino-7-chlorobenzisoxazole . The reaction conditions often include the use of reducing agents such as iron powder or catalytic hydrogenation.

Industrial Production Methods

Industrial production methods for 3-Amino-7-chlorobenzisoxazole may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-7-chlorobenzisoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-7-chlorobenzisoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-7-chlorobenzisoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with neurotransmitter receptors in the brain, leading to its antipsychotic effects .

Comparison with Similar Compounds

Table 1: Comparative Analysis of 3-Amino-7-chlorobenzisoxazole and Analogues

Compound Name CAS Number Substituents Similarity Score Key Inferred Properties
7-Aminobenzo[d]oxazol-2(3H)-one 13451-79-1 Amino (position 7) 0.73 Higher polarity, reduced lipophilicity
5-Fluorobenzo[d]oxazol-2(3H)-one 67927-44-0 Fluoro (position 5) 0.67 Enhanced metabolic stability
6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one 162045-54-7 Bromo (position 6), methyl (position 3) 0.66 Increased steric bulk, lower solubility
3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride N/A* Piperidinyl (position 3), hydrochloride 0.66 Improved solubility in acidic conditions

7-Aminobenzo[d]oxazol-2(3H)-one (Similarity: 0.73)

  • Substituent Impact: Replacing chlorine at position 7 with an amino group increases polarity due to the amine’s hydrogen-bonding capacity.
  • Biological Implications: The amino group may enhance interactions with polar biological targets, such as enzymes with hydrophilic active sites.

5-Fluorobenzo[d]oxazol-2(3H)-one (Similarity: 0.67)

  • Substituent Impact : Fluorine’s electronegativity and small size confer metabolic resistance to oxidative degradation, improving pharmacokinetic stability.
  • Biological Implications : Fluorinated analogs are often prioritized in drug discovery for their balance of bioavailability and stability .

6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one (Similarity: 0.66)

  • The bromo group may also lower aqueous solubility.
  • Biological Implications : Such derivatives might be explored in contexts requiring prolonged receptor occupancy due to slower dissociation rates.

3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one Hydrochloride (Similarity: 0.66)

  • Substituent Impact : The piperidinyl group introduces a basic nitrogen, enabling salt formation (hydrochloride) for enhanced solubility in acidic environments (e.g., gastric fluid).
  • Biological Implications : This modification is advantageous for oral bioavailability and central nervous system penetration.

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